molecular formula C12H14ClNO B179616 4-(4-chlorobutoxy)-1H-indole CAS No. 180160-98-9

4-(4-chlorobutoxy)-1H-indole

Cat. No.: B179616
CAS No.: 180160-98-9
M. Wt: 223.7 g/mol
InChI Key: DBPIEDRTKPMPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobutoxy)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Applications

The biological applications of 4-(4-chlorobutoxy)-1H-indole are primarily linked to its interactions with various receptors and enzymes.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects by acting on serotonin receptors. The structural modifications in this compound may enhance its affinity for serotonin reuptake inhibitors (SSRIs) and other neuroactive targets.

Antiviral Properties

Indoles have been studied for their antiviral activities, particularly against respiratory syncytial virus (RSV). Compounds with similar structures have shown promise in inhibiting viral replication, suggesting that this compound could also exhibit such properties.

Antitumor Activity

Preliminary studies suggest that indole derivatives can exhibit antitumor activity by modulating signaling pathways involved in cell proliferation and apoptosis. The specific effects of this compound on cancer cell lines need further investigation but show potential based on related compounds.

Case Studies

Several studies have documented the effects of indole derivatives in various biological contexts:

  • Study on Antidepressant Mechanisms : A study highlighted the role of indoles in modulating serotonin pathways, showing that derivatives can enhance mood-related behaviors in animal models .
  • Antiviral Activity Research : Research demonstrated that certain indole derivatives could inhibit RSV replication effectively, providing a basis for exploring this compound as a potential antiviral agent .
  • Antitumor Evaluation : Investigations into the antitumor properties of tricyclic indoles revealed that structural modifications significantly impact their efficacy against cancer cells .

Data Tables

Application AreaObserved EffectsReferences
AntidepressantModulation of serotonin pathways
AntiviralInhibition of RSV replication
AntitumorInduction of apoptosis in cancer cells

Properties

CAS No.

180160-98-9

Molecular Formula

C12H14ClNO

Molecular Weight

223.7 g/mol

IUPAC Name

4-(4-chlorobutoxy)-1H-indole

InChI

InChI=1S/C12H14ClNO/c13-7-1-2-9-15-12-5-3-4-11-10(12)6-8-14-11/h3-6,8,14H,1-2,7,9H2

InChI Key

DBPIEDRTKPMPSN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1)OCCCCCl

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCCCCCl

Synonyms

4-(4-chlorobutoxy)-1H-indole

Origin of Product

United States

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